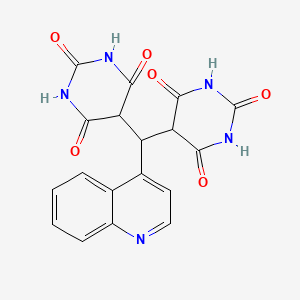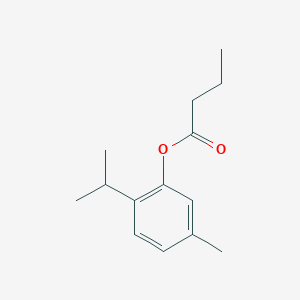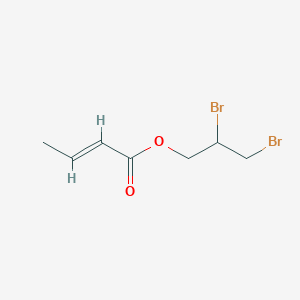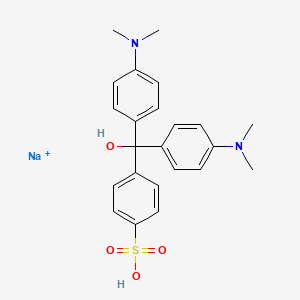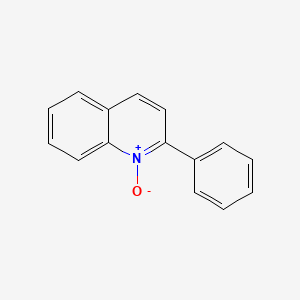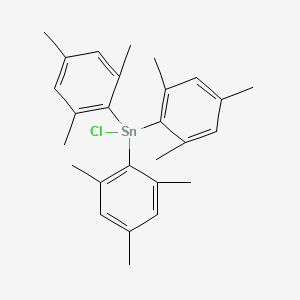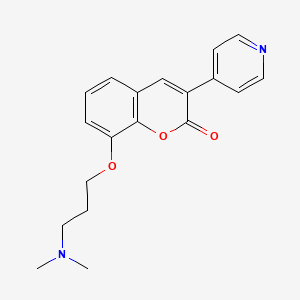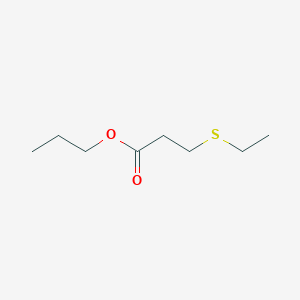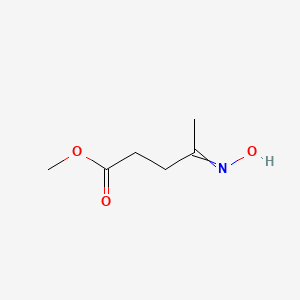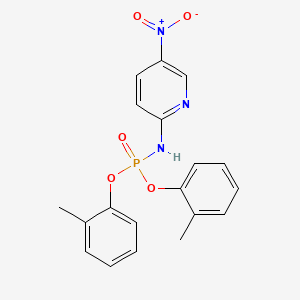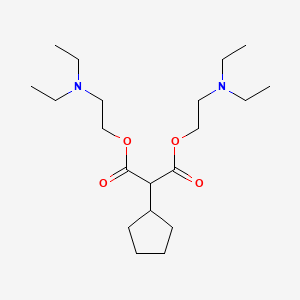![molecular formula C23H39NO B14739441 2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(octan-2-yl)phenol CAS No. 5426-30-2](/img/structure/B14739441.png)
2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(octan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(octan-2-yl)phenol is a chemical compound with the molecular formula C23H39NO and a molecular weight of 345.5619 . This compound is known for its unique structure, which includes a cyclohexyl group, a dimethylamino group, and an octan-2-yl group attached to a phenol ring .
Métodos De Preparación
The synthesis of 2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(octan-2-yl)phenol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Análisis De Reacciones Químicas
2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(octan-2-yl)phenol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction can yield various alcohols .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it can be used as a probe to study the interactions between proteins and small molecules . Additionally, it is used in the industry for the production of various materials and chemicals .
Mecanismo De Acción
The mechanism of action of 2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(octan-2-yl)phenol involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various receptors and enzymes, modulating their activity . The phenol group can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can further interact with biological molecules . These interactions can result in various biological effects, depending on the specific context and conditions.
Comparación Con Compuestos Similares
2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(octan-2-yl)phenol can be compared with other similar compounds, such as 2,4,6-Tris(dimethylaminomethyl)phenol . While both compounds contain dimethylamino groups attached to a phenol ring, the presence of the cyclohexyl and octan-2-yl groups in this compound makes it unique .
Propiedades
Número CAS |
5426-30-2 |
|---|---|
Fórmula molecular |
C23H39NO |
Peso molecular |
345.6 g/mol |
Nombre IUPAC |
2-cyclohexyl-6-[(dimethylamino)methyl]-4-octan-2-ylphenol |
InChI |
InChI=1S/C23H39NO/c1-5-6-7-9-12-18(2)20-15-21(17-24(3)4)23(25)22(16-20)19-13-10-8-11-14-19/h15-16,18-19,25H,5-14,17H2,1-4H3 |
Clave InChI |
DGAWJXDBUFDKRU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)C1=CC(=C(C(=C1)C2CCCCC2)O)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


